

# Spectroscopic Profile of 1-Tridecanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Tridecanol

Cat. No.: B3430168

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Tridecanol** (CAS No. 112-70-9), a long-chain fatty alcohol relevant in various research and development applications, including its use as a surfactant, lubricant, and in the manufacturing of plasticizers. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Tridecanol**, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
3.64	Triplet	6.6	H-1
1.57	Quintet	6.9	H-2
1.26	Multiplet	-	H-3 to H-12
0.88	Triplet	6.8	H-13

### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
63.08	C-1
32.81	C-2
31.92	C-11
29.66	C-4 to C-10
29.58	C-3
29.36	C-12
25.74	C-3'
22.69	C-12'
14.11	C-13

Note: Assignments are based on typical chemical shifts for long-chain alcohols. Primes (') denote carbons closer to the terminal methyl group.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3331	Strong, Broad	O-H stretch
2923	Strong	C-H asymmetric stretch
2853	Strong	C-H symmetric stretch
1467	Medium	C-H bend (scissoring)
1058	Medium	C-O stretch
721	Weak	C-H rock

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
43	100	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
57	85	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
41	80	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
55	75	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
70	60	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>
83	55	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
69	50	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
97	40	[C <sub>7</sub> H <sub>13</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1-Tridecanol** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.
- A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

#### $^1\text{H}$ NMR Spectroscopy:

- Instrument: 90 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: Ambient
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width:  $45^\circ$
- Acquisition Time: 2.7 s
- Spectral Width: 4000 Hz

#### $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: 22.5 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: Ambient
- Number of Scans: 256
- Relaxation Delay: 2.0 s
- Pulse Width:  $30^\circ$
- Acquisition Time: 1.6 s

- Spectral Width: 5000 Hz
- Decoupling: Proton decoupled

## Infrared (IR) Spectroscopy

### Sample Preparation:

- For the Attenuated Total Reflectance (ATR) measurement, a small amount of liquid **1-Tridecanol** (melted if solid at room temperature) was placed directly onto the ATR crystal.
- For the KBr pellet method, a few milligrams of solid **1-Tridecanol** were ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

### Data Acquisition (FT-IR):

- Instrument: Fourier Transform Infrared Spectrometer
- Method: Attenuated Total Reflectance (ATR) or KBr Pellet
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.

## Mass Spectrometry

### Sample Preparation and Introduction:

- A dilute solution of **1-Tridecanol** was prepared in a volatile organic solvent such as methanol or dichloromethane.
- The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation from any impurities.

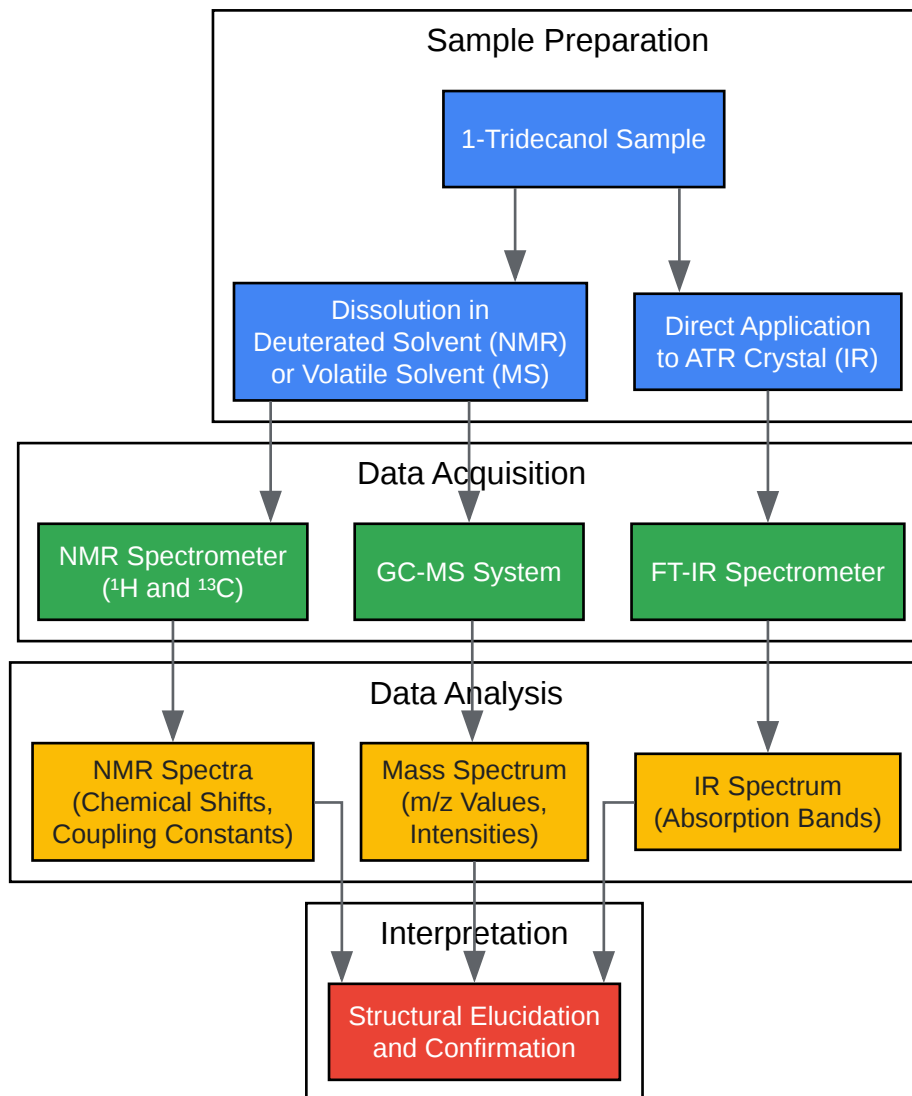
Data Acquisition (Electron Ionization - EI):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 30-300
- Scan Speed: 1 scan/s
- Source Temperature: 230 °C
- GC Column: Capillary column suitable for separating long-chain alcohols (e.g., DB-5ms).
- Carrier Gas: Helium
- Temperature Program: An initial oven temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.

## Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of **1-Tridecanol**.

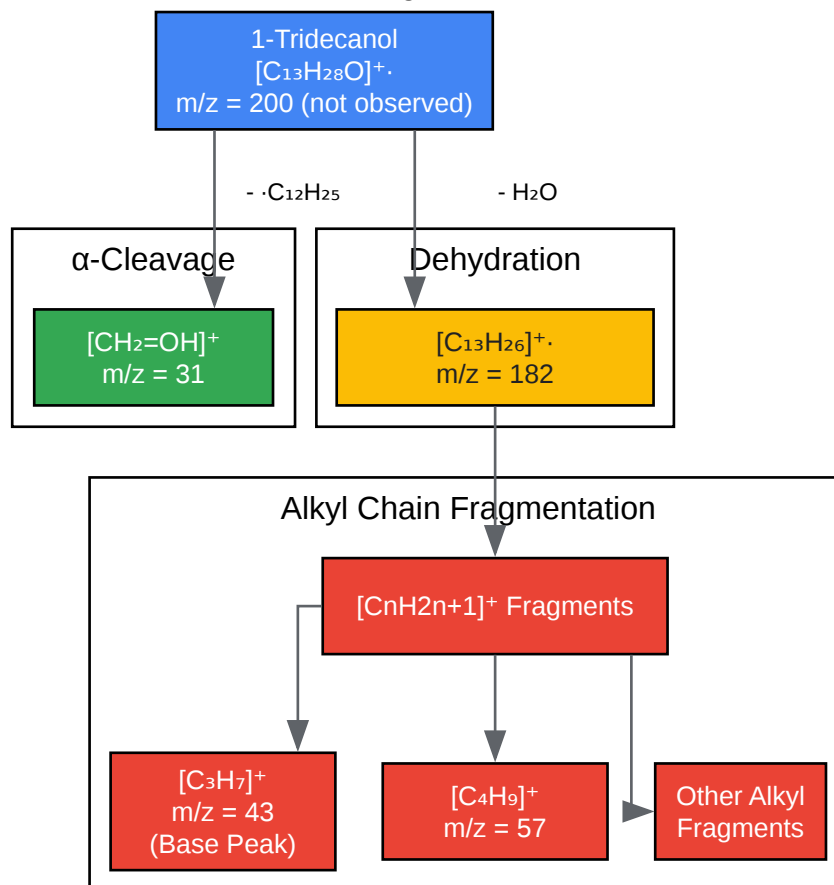
## General Spectroscopic Analysis Workflow



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General workflow for spectroscopic analysis.

## Electron Ionization Fragmentation of 1-Tridecanol



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Fragmentation of **1-Tridecanol** in MS.

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